molecular formula C28H33N5O4S.2HCl B1574490 Mps1-IN-1 dihydrochloride

Mps1-IN-1 dihydrochloride

Cat. No. B1574490
M. Wt: 608.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective monopolar spindle 1 (Mps1) kinase inhibitor (IC50 = 367 nM);  exhibits >1000 fold-selectivity against a panel of 352 kinases with the exceptions of ALK and Ltk. Disrupts the recruitment of Mad2 to kinetochores. Increases frequency of multipolar mitosis in U2OS cells.

Scientific Research Applications

Role in Cell Cycle and Chromosomal Stability

Mps1-IN-1 dihydrochloride targets Mps1, a dual-specificity kinase crucial for the spindle assembly checkpoint and chromosomal stability. Mps1's function in various cell cycle phases makes its inhibitors valuable for studying Mps1-related biology. Inhibitors like Mps1-IN-1 dihydrochloride lead to defects in Mad1 and Mad2 establishment at kinetochores, decreased Aurora B kinase activity, premature mitotic exit, and aneuploidy, without centrosome duplication defects. Particularly in U2OS cells with extra centrosomes, a feature of some cancers, Mps1 inhibition increases the frequency of multipolar mitoses. Mps1 inhibitor treatment also decreases cancer cell viability (Kwiatkowski et al., 2010).

Cancer Therapy and Biomarker Potential

Mps1 is highly expressed in cancer cells and correlates with cancer grades, making it a target for novel cancer therapies. Mps1 inhibitors like Mps1-IN-1 dihydrochloride can inhibit cancer cell proliferation and offer survival benefits. Mps1 is also an immunogenic epitope, inducing cytotoxic T lymphocyte activity against cancer cells while sparing normal cells. Clinical trials have validated its safety and immunogenicity. Its differential expression in normal and malignant tissues suggests its potential as a molecular biomarker for diagnosis and prognosis (Xie et al., 2017).

Development of Mps1 Kinase Inhibitors

Efforts to design novel Mps1 inhibitors have led to compounds like indazole-based inhibitors, which exhibit improved potency for cellular Mps1 and cancer cells. These inhibitors show selectivity over a broad range of kinases. The application of structure-based design using X-ray structures has been crucial in this process, culminating in inhibitors with improved potency and selectivity, important for targeting Mps1 in cancer therapy (Kusakabe et al., 2013).

Structural Insights and Inhibition Mechanisms

The X-ray structure of Mps1, in complex with inhibitors, offers insights into the molecular mechanism of inhibition and suggests potential mechanisms for Mps1 regulation. These structures are crucial for understanding how small molecules interact with this protein kinase, which aids in the rational design of specific Mps1 inhibitors (Chu et al., 2008).

properties

Product Name

Mps1-IN-1 dihydrochloride

Molecular Formula

C28H33N5O4S.2HCl

Molecular Weight

608.58

synonyms

1-[3-Methoxy-4-[[4-[[2-[(1-methylethyl)sulfonyl]phenyl]amino]-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]-4-piperidinol dihydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.